2,4-DHB Lacks Significant Direct Antiradical Activity in Contrast to Active DHBA Isomers
2,4-DHB exhibits negligible or undetectable radical scavenging activity in the DPPH assay, a stark contrast to other dihydroxybenzoic acid isomers. This property positions 2,4-DHB as a control or a non-antioxidant scaffold in studies where radical scavenging is an undesired variable [1].
| Evidence Dimension | Antiradical Activity (DPPH IC50) |
|---|---|
| Target Compound Data | Not Detected (nd) |
| Comparator Or Baseline | 2,3-DHB: 29.559 μg/mL; 3,5-DHB: 10.755 μg/mL; 3,4-DHB: 47.524 μg/mL |
| Quantified Difference | Complete lack of activity vs. measurable IC50 values in active isomers. |
| Conditions | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. |
Why This Matters
This specific lack of activity is a critical selection criterion for experiments requiring a phenolic acid scaffold devoid of confounding antioxidant effects, distinguishing 2,4-DHB from its active analogs like 3,5-DHB.
- [1] Kalinowska, M., et al. (2021). Plant-derived and dietary hydroxybenzoic acids—a comprehensive study of structural, anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activity in MDA-MB-231 and MCF-7 cell lines. Nutrients, 13(9), 3107. (See Table 1 for IC50 data). View Source
